3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine
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Description
3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine, also known as ODQ, is a potent inhibitor of soluble guanylate cyclase (sGC). It is widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.
Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and nitro group make it an interesting candidate for further investigation in cancer therapy .
- Antibacterial Activity : The compound’s chemical features may contribute to antibacterial effects. Investigating its mechanism of action could lead to novel antibiotics .
- Building Block for Heterocyclic Compounds : Scientists use this compound as a building block in the synthesis of various heterocyclic molecules. Its oxolan-2-ylmethyl group can participate in diverse reactions, enabling the creation of new compounds .
- Neuroprotective Potential : Some studies suggest that derivatives of this compound exhibit neuroprotective effects. Researchers investigate their ability to prevent neuronal damage and promote brain health .
- Ligand Design : The compound’s pyridine ring and oxolan-2-ylmethyl group can serve as ligands in coordination chemistry. Researchers explore their use in designing metal complexes for catalysis or materials applications .
- Nitroaromatic Degradation : Investigating the degradation pathways of this compound in the environment is crucial. Understanding its fate in soil, water, and air helps assess environmental impact and develop remediation strategies .
- Enzyme Inhibition : Researchers study the interaction of this compound with enzymes. Its nitro group may act as an inhibitor, affecting enzyme activity and providing insights into biological processes .
Medicinal Chemistry and Drug Development
Organic Synthesis
Pharmacology and Neuroprotection
Materials Science
Environmental Chemistry
Biochemical Studies
properties
IUPAC Name |
3-nitro-N-(oxolan-2-ylmethyl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-13(15)10-7-11-4-3-9(10)12-6-8-2-1-5-16-8/h3-4,7-8H,1-2,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECKSMIQBAMODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=NC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(oxolan-2-ylmethyl)-1,4-dihydropyridin-4-imine |
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